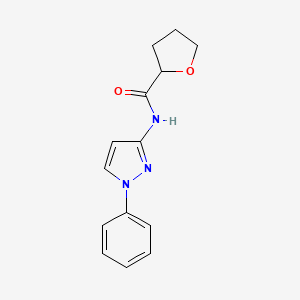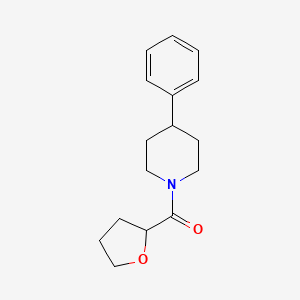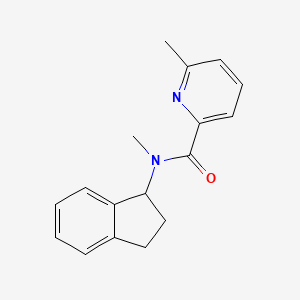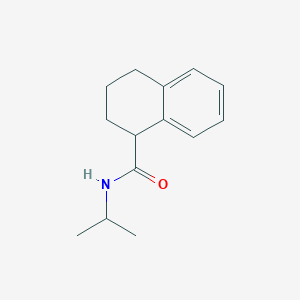
N-(1-phenylpyrazol-3-yl)oxolane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-phenylpyrazol-3-yl)oxolane-2-carboxamide, commonly known as PPOC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine, agriculture, and material sciences. PPOC belongs to the class of pyrazole derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of PPOC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and cancer. PPOC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines. PPOC has also been found to inhibit the activity of various kinases involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
PPOC has been found to have various biochemical and physiological effects in animal models. PPOC has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the serum of animals with induced inflammation. PPOC has also been found to reduce the size and weight of tumors in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of PPOC in lab experiments is its relatively low toxicity compared to other anti-inflammatory and anticancer agents. PPOC has been found to have low toxicity in animal models, making it a promising candidate for further research. However, one of the limitations of PPOC is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on PPOC. One area of research is in the development of new synthesis methods that can improve the yield and purity of PPOC. Another area of research is in the optimization of the dosage and administration of PPOC in animal models. Additionally, further research is needed to fully understand the mechanism of action of PPOC and its potential applications in various areas of scientific research.
Méthodes De Synthèse
The synthesis of PPOC is a multi-step process that involves the reaction of 1-phenyl-3-methyl-5-pyrazolone with oxalyl chloride, followed by the reaction with 2-aminoethanol. The final product is obtained by recrystallization from ethanol.
Applications De Recherche Scientifique
PPOC has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of research is in the field of medicine, where PPOC has shown promising results as an anti-inflammatory and anticancer agent. PPOC has been found to inhibit the production of pro-inflammatory cytokines and reduce tumor growth in animal models.
In addition to medicine, PPOC has also been studied for its potential applications in agriculture. PPOC has been found to enhance the growth of plants and increase their resistance to various stresses such as drought and salinity.
Propriétés
IUPAC Name |
N-(1-phenylpyrazol-3-yl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-14(12-7-4-10-19-12)15-13-8-9-17(16-13)11-5-2-1-3-6-11/h1-3,5-6,8-9,12H,4,7,10H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZMAXBRBYOGJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=NN(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(1-benzofuran-2-yl)ethyl]-5-bromo-N-methylthiophene-2-carboxamide](/img/structure/B7493988.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxane-4-carboxamide](/img/structure/B7493992.png)



![2-[5-(1-hydroxyethyl)-2-methoxyphenyl]-N-(6-morpholin-4-ylpyridin-3-yl)acetamide](/img/structure/B7494029.png)
![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7494038.png)
![Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494041.png)

![[2-(4-Fluorophenyl)morpholin-4-yl]-(furan-2-yl)methanone](/img/structure/B7494054.png)


![1-methyl-2-(4-methylpiperidin-1-yl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7494070.png)